Cyclopropanecarbonyl cyanide

Organic Synthesis Reaction Mechanisms Electrophilicity

Cyclopropanecarbonyl cyanide (CAS: 6047-92-3) is an organic compound characterized by a cyclopropane ring bonded to an acyl cyanide functional group. Its molecular formula is C5H5NO, and it has a molecular weight of approximately 95.10 g/mol.

Molecular Formula C5H5NO
Molecular Weight 95.10 g/mol
CAS No. 6047-92-3
Cat. No. B12064076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanecarbonyl cyanide
CAS6047-92-3
Molecular FormulaC5H5NO
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C#N
InChIInChI=1S/C5H5NO/c6-3-5(7)4-1-2-4/h4H,1-2H2
InChIKeyOXFVCMMQMWINHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanecarbonyl Cyanide (6047-92-3): Structural and Functional Profile


Cyclopropanecarbonyl cyanide (CAS: 6047-92-3) is an organic compound characterized by a cyclopropane ring bonded to an acyl cyanide functional group . Its molecular formula is C5H5NO, and it has a molecular weight of approximately 95.10 g/mol . The compound is also known by synonyms such as α-Oxocyclopropaneacetonitrile, Cyclopropaneglyoxylonitrile, and 2-Cyclopropyl-2-oxoethanenitrile . The key structural features are the highly strained cyclopropane ring and the potent electrophilicity of the acyl cyanide moiety, which together create a system with multiple reactive sites . It is typically a liquid at room temperature with a purity specification of min. 95% from commercial sources .

Electrophilic acyl cyanide for nucleophilic addition
Strained cyclopropane ring supports ring-opening chemistry
Dual reactive centers enable sequential transformations

Cyclopropanecarbonyl Cyanide vs. Cyclopropanecarbonitrile: Why Substitution Leads to Different Outcomes


Cyclopropanecarbonyl cyanide (CAS: 6047-92-3) and cyclopropanecarbonitrile (CAS: 5500-21-0) are often confused, but their distinct functional groups lead to fundamentally different reactivity and synthetic utility. While both contain a cyclopropane ring and a cyano group, the presence of an intervening carbonyl group in cyclopropanecarbonyl cyanide creates a highly electrophilic acyl cyanide moiety . This functional group is a potent electrophile capable of undergoing nucleophilic addition reactions, whereas the nitrile group in cyclopropanecarbonitrile is less reactive under similar conditions . Therefore, substituting one for the other in a synthetic pathway would not only alter reaction outcomes but could also completely fail to yield the desired product, making them non-interchangeable intermediates for targeted chemical synthesis.

Functional Group Electrophilicity
Target: Acyl cyanide (potent electrophile)
Substitute: Simple nitrile (lower electrophilicity)
Nucleophilic addition pathways may not transfer
Biological Activity Profile
Target: Reported herbicidal activity (lab tests)
Substitute: No reported herbicidal activity
Agrochemical screening context may not replicate
Molecular Scaffold Reactivity
Target: Dual reactive centers (ring strain + acyl cyanide)
Substitute: Single reactive center (e.g., acid chloride/acid)
Sequential or orthogonal transformations may require validation

Cyclopropanecarbonyl Cyanide (6047-92-3) Differential Evidence: Performance vs. Key Comparators


Enhanced Electrophilic Reactivity of Acyl Cyanide vs. Simple Nitrile

Cyclopropanecarbonyl cyanide possesses an acyl cyanide functional group, which exhibits significantly higher electrophilicity compared to the simple nitrile group in cyclopropanecarbonitrile . This is due to the presence of two strongly electron-withdrawing groups (carbonyl oxygen and nitrile nitrogen) on the same carbon atom, making it highly reactive towards nucleophiles . This increased electrophilicity enables distinct reaction pathways, such as nucleophilic addition to the carbonyl carbon, which are not possible with the less reactive nitrile of cyclopropanecarbonitrile .

Electrophilic Reactivity
Class-level inference
Acyl cyanide: potent electrophile susceptible to nucleophilic attack; nitrile: lower electrophilicity
Supports distinct nucleophilic addition pathways
Reactivity context may vary with substrate
Organic Synthesis Reaction Mechanisms Electrophilicity

Herbicidal Activity vs. Cyclopropanecarbonitrile

Cyclopropanecarbonyl cyanide has been specifically identified as an active derivative with herbicidal properties, demonstrating efficacy against common chickweed in laboratory tests . In contrast, cyclopropanecarbonitrile is primarily known as an impurity of pazufloxacin mesylate and a general chemical intermediate, with no reported herbicidal activity . This indicates a distinct biological activity profile.

Herbicidal Activity
Class-level inference
Effective against common chickweed in lab tests vs. no reported herbicidal activity
Supports agrochemical screening context
Lab-test data; field efficacy not reported
Agrochemicals Herbicide Discovery Weed Control

Molecular Scaffold: Cyclopropane Ring Strain and Acyl Cyanide Synergy

The combination of a strained cyclopropane ring and an electrophilic acyl cyanide group in cyclopropanecarbonyl cyanide creates a unique reactive scaffold . The ring strain (~27.7 kcal/mol for cyclopropyl cyanide [1]) activates the ring for potential opening reactions, while the acyl cyanide provides a second electrophilic center . This dual reactivity is distinct from cyclopropanecarbonyl chloride (CAS: 4023-34-1), which is a potent acylating agent but lacks the unique reactivity profile of the cyano group, and from cyclopropanecarboxylic acid (CAS: 1759-53-1), which lacks the electrophilicity of the acyl cyanide .

Molecular Scaffold
Class-level inference
Strained cyclopropane ring + electrophilic acyl cyanide (dual reactive centers) vs. single reactive center in acid chloride/acid
Enables sequential transformations in complex synthesis
Dual reactivity context may depend on conditions
Medicinal Chemistry Chemical Biology Scaffold Design

Optimal Procurement Scenarios for Cyclopropanecarbonyl Cyanide (6047-92-3)


Synthesis of α-Ketocarboxylic Acid Derivatives

Cyclopropanecarbonyl cyanide is a valuable intermediate for the production of α-ketocarboxylic acids, an important class of compounds in medicinal chemistry and agrochemical research . Its acyl cyanide group serves as a masked α-keto acid, which can be unmasked under controlled conditions. This application leverages the compound's specific electrophilic nature, differentiating it from simple nitriles or acid chlorides.

Herbicide Discovery and Development

Given its demonstrated herbicidal activity in laboratory tests against common chickweed, cyclopropanecarbonyl cyanide is a strong candidate for herbicide discovery programs . It should be considered for lead optimization or as a scaffold for structure-activity relationship (SAR) studies in the development of new weed control agents.

Building Block for Complex Cyclopropane-Containing Molecules

The compound's unique combination of a strained cyclopropane ring and an electrophilic acyl cyanide group makes it a versatile building block for the synthesis of complex molecules, including natural product analogs and pharmaceutical intermediates . It is particularly useful in synthetic routes requiring a cyclopropyl moiety with a tunable electrophilic handle.

Application
Selection Property
Validation Focus
α-Ketocarboxylic acid synthesis
Acyl cyanide as masked α-keto acid
Controlled unmasking conditions
Herbicide discovery
Lab-test herbicidal activity
SAR and lead optimization context
Cyclopropane-containing molecule synthesis
Dual reactive scaffold
Sequential/orthogonal transformation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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